N-(2-bromo-4,5-dimethylphenyl)formamide
Description
N-(2-Bromo-4,5-dimethylphenyl)formamide is a brominated aromatic formamide derivative. This structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, influencing its physicochemical and reactivity profiles. Formamides are critical intermediates in pharmaceutical and agrochemical synthesis due to their hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-8(10)9(11-5-12)4-7(6)2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXSOLGVBKPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-bromo-4,5-dimethylphenyl)formamide can be synthesized through the reaction of 2-bromo-4,5-dimethylaniline with formic acid or formic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond. The reaction can be represented as follows:
[ \text{2-bromo-4,5-dimethylaniline} + \text{formic acid} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,5-dimethylphenyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The formamide group can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction Reactions: The formamide group can be reduced to form amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenylformamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)formamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Impact of Functional Groups: Formamide vs. Bromine vs.
Ethoxy/Formylphenoxy Groups: The complex substituents in the analog (C₁₉H₂₀BrNO₄) significantly increase molecular weight and may limit membrane permeability .
Physicochemical Properties: Melting Points: N-(2,5-Dimethylphenyl)formamide melts at 118–122°C, suggesting that bromination and additional methyl groups in the target compound could elevate this range due to enhanced van der Waals interactions . Molecular Weight: Bromine and methyl groups increase MW compared to non-halogenated analogs, impacting synthetic scalability and purification .
Synthetic and Application Considerations: The acetamide analog (CAS 22364-28-9) is a known compound, suggesting the target formamide could be synthesized via formylation of 2-bromo-4,5-dimethylaniline . Fluorinated analogs (e.g., CAS 64695-81-4) are prioritized in drug discovery for their metabolic resistance, whereas brominated derivatives are leveraged in Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
